molecular formula C21H22FN5O B2435790 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1396871-09-2

2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Número de catálogo: B2435790
Número CAS: 1396871-09-2
Peso molecular: 379.439
Clave InChI: ARGWTNASUHEZSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic small molecule of interest in early-stage pharmacological research and drug discovery. Its structure incorporates a pyrimidine core linked to a fluorophenyl group via a piperazine ethanone spacer, a motif commonly found in compounds designed to modulate protein-protein interactions or enzyme activity . The presence of the pyrrole substituent may enhance binding affinity and selectivity toward specific biological targets. This compound is provided as a chemical tool for high-throughput screening (HTS) campaigns and hit-to-lead optimization studies, particularly in oncology and signal transduction research. Researchers can utilize it to explore structure-activity relationships (SAR) and to develop novel inhibitors of kinase signaling pathways . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-(4-fluorophenyl)-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-16-23-19(25-8-2-3-9-25)15-20(24-16)26-10-12-27(13-11-26)21(28)14-17-4-6-18(22)7-5-17/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGWTNASUHEZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, structural characteristics, and biological activity, focusing on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22FN5OC_{20}H_{22}FN_{5}O, with a molecular weight of approximately 399.8 g/mol. The presence of the 4-fluorophenyl and piperazine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.

Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as tyrosinase and various kinases. The piperazine ring is known for its role in modulating neurotransmitter systems, while the pyrimidine derivative contributes to the compound's interaction with nucleic acid synthesis pathways.

Inhibition Studies

Recent studies have reported that derivatives of this compound demonstrate significant inhibitory activity against several targets:

  • Tyrosinase Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitory concentrations (IC50) were found to be in the low micromolar range (e.g., 0.19 to 1.72 μM) for related fluorophenyl compounds, indicating a promising lead for further development .
CompoundIC50 (μM)Target Enzyme
Compound A0.19Tyrosinase
Compound B1.72Tyrosinase
Compound C4.49Tyrosinase

Anti-Cancer Activity

In vitro studies have suggested that this compound may exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, structural analogs have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression .

Case Study 1: Tyrosinase Inhibition

A study focused on compounds containing the 4-fluorophenyl motif demonstrated enhanced inhibitory effects on tyrosinase compared to their non-fluorinated counterparts. This suggests that fluorination can significantly improve the biological activity of similar compounds .

Case Study 2: Kinase Inhibition

Another investigation into related piperazine derivatives revealed their potential as selective inhibitors of CDK9, showcasing their ability to induce apoptosis in cancer cell lines. The modifications on the piperazine ring were critical for enhancing selectivity and potency .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?

The compound can be synthesized via multi-step condensation reactions. A typical approach involves:

  • Step 1: Reacting 4-fluorophenylacetone with piperazine derivatives under basic conditions to form the ethanone-piperazine backbone.
  • Step 2: Introducing the 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl group via nucleophilic substitution or palladium-catalyzed coupling . Critical intermediates include 4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine and halogenated pyrimidine precursors. Purification often employs column chromatography (silica gel, eluent: DCM/MeOH) .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of methods is required:

  • X-ray crystallography resolves the 3D structure (e.g., triclinic crystal system, space group P1, unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) .
  • NMR spectroscopy identifies substituents: 1H^{1}\text{H}-NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–4.0 ppm (piperazine/pyrrole groups). 13C^{13}\text{C}-NMR confirms carbonyl (δ ~205 ppm) and fluorophenyl carbons .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (calculated m/z: 477.53 for C26_{26}H28_{28}FN5_5O3_3) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected bond angles in crystallography vs. NMR coupling constants) require:

  • Density Functional Theory (DFT) simulations to compare experimental and theoretical geometries.
  • Multi-temperature NMR to assess dynamic effects (e.g., ring puckering in piperazine) .
  • Twinned crystal analysis using SHELXL to refine ambiguous electron density maps .

Q. What experimental design considerations are critical for stability studies of this compound?

Key factors include:

  • Temperature control: Store samples at –20°C under inert gas to prevent degradation of the ethanone group .
  • Matrix complexity: Use spiked sediment or synthetic wastewater to mimic environmental conditions, but note that organic matter degradation (e.g., ~5% over 9 hours at 25°C) may skew results .
  • Stability-indicating assays: HPLC with UV detection (λ = 254 nm) monitors decomposition products .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Molecular docking: Use Discovery Studio or AutoDock to simulate binding to targets (e.g., kinases or GPCRs). Focus on the fluorophenyl and pyrimidine moieties as pharmacophores .
  • ADMET prediction: SwissADME estimates logP (~2.8) and solubility (<10 µM), guiding in vitro assay design .

Methodological Challenges and Solutions

Q. What strategies mitigate polymorphism during crystallography studies?

  • Solvent screening: Test polar (MeOH) and non-polar (toluene) solvents to isolate stable polymorphs.
  • Seeding: Introduce microcrystals of a known polymorph to control nucleation .
  • Data collection: Use a STOE IPDS 2 diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Q. How can researchers optimize reaction yields for analogs with modified pyrrole substituents?

  • Microwave-assisted synthesis: Reduces reaction time from 24 hours to 30 minutes (70°C, 150 W).
  • Catalyst optimization: Replace traditional Pd(PPh3_3)4_4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C–N coupling (yield improvement: 45% → 78%) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.